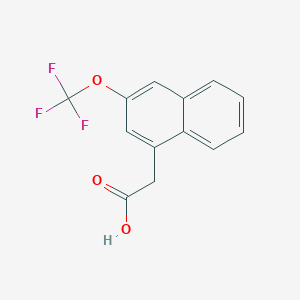
2-(Trifluoromethoxy)naphthalene-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(三氟甲氧基)萘-4-乙酸是一种有机化合物,其特征在于萘环被三氟甲氧基和乙酸部分取代。
准备方法
合成路线和反应条件
一种常用的方法是使用三氟甲氧基化试剂将三氟甲氧基引入萘前体 。反应条件通常需要使用催化剂和特定溶剂才能获得高收率和选择性。
工业生产方法
2-(三氟甲氧基)萘-4-乙酸的工业生产可能涉及使用优化反应条件的大规模合成,以确保成本效益和可扩展性。使用连续流动反应器和先进的纯化技术可以提高生产过程的效率。
化学反应分析
反应类型
2-(三氟甲氧基)萘-4-乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化产物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
取代: 可以使用适当的试剂和条件将三氟甲氧基用其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾)、用于还原的还原剂(如氢化铝锂)和用于取代反应的亲核试剂。反应条件(如温度、溶剂和催化剂)根据所需的转化进行优化。
主要产品
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能生成羧酸或酮,而取代反应可以在萘环上引入各种官能团。
科学研究应用
2-(三氟甲氧基)萘-4-乙酸在科学研究中有几个应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物可用于与酶抑制和蛋白质-配体相互作用相关的研究。
5. 作用机理
2-(三氟甲氧基)萘-4-乙酸的作用机理涉及它与特定分子靶标的相互作用。三氟甲氧基可以增强化合物与某些蛋白质或酶的结合亲和力,从而导致其活性的抑制或调节。 乙酸部分也可以参与氢键和静电相互作用,进一步影响化合物的生物活性 .
作用机制
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
相似化合物的比较
类似化合物
萘-1-乙酸: 结构相似,但缺少三氟甲氧基。
2,4-二氯苯氧基乙酸: 包含不同的芳环和官能团。
吲哚-3-乙酸: 以吲哚环代替萘环为特征。
独特性
2-(三氟甲氧基)萘-4-乙酸的独特性在于三氟甲氧基的存在,它赋予了独特的化学和物理性质。 该基团可以增强化合物的稳定性、亲脂性和与生物靶标的结合亲和力,使其成为各种研究和工业应用中的一种有价值的化合物 .
属性
分子式 |
C13H9F3O3 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-10-5-8-3-1-2-4-11(8)9(6-10)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChI 键 |
UOCULDCPETZJSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


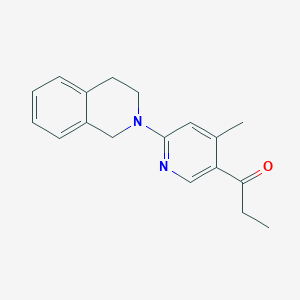

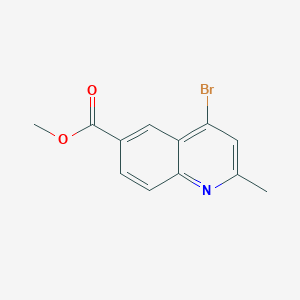
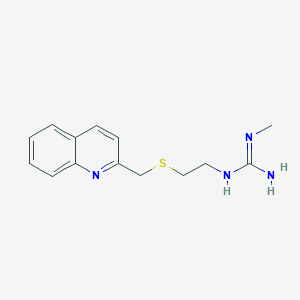
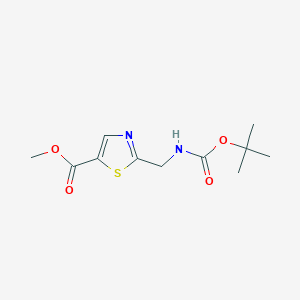

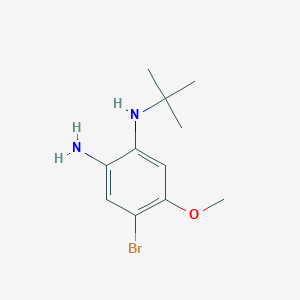




![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

